1-(difluoromethyl)-5-nitro-1H-indole
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Overview
Description
1-(Difluoromethyl)-5-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a nitro group (-NO₂) attached to the indole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-nitro-1H-indole typically involves the introduction of the difluoromethyl group and the nitro group onto the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including:
Electrophilic Difluoromethylation: Using reagents such as difluoromethyl iodide (CF₂HI) in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfonium salts.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl sulfonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or nickel, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or acids.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl alcohols or acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the indole ring.
Scientific Research Applications
1-(Difluoromethyl)-5-nitro-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-5-nitro-1H-indole: Similar structure but with a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
1-(Difluoromethyl)-2-nitro-1H-indole: Similar structure but with the nitro group at the 2-position instead of the 5-position.
Uniqueness: 1-(Difluoromethyl)-5-nitro-1H-indole is unique due to the specific positioning of the difluoromethyl and nitro groups on the indole ring, which imparts distinct chemical and biological properties. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in medicinal chemistry .
Properties
IUPAC Name |
1-(difluoromethyl)-5-nitroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZYIGSIIILMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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